malabaricone-D
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Overview
Description
Malabaricone-D is a naturally occurring phenolic compound found in the nutmeg family, specifically in the species Myristica malabarica. It is one of the four major malabaricones (A, B, C, and D) isolated from this plant. These compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malabaricone-D involves several steps, starting from basic organic compounds. One common synthetic route includes the condensation of 2,6-dihydroxyacetophenone with appropriate aldehydes under acidic conditions to form the core structure. This is followed by various functional group modifications to achieve the final product .
Industrial Production Methods
Industrial production of this compound is typically achieved through extraction from the plant Myristica malabarica. The extraction process involves solvent extraction followed by purification using chromatographic techniques. This method ensures the isolation of this compound in sufficient quantities for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
Malabaricone-D undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Various substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, which can have different biological activities and applications .
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: Malabaricone-D exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anti-inflammatory and antioxidant agent, making it a candidate for developing new therapeutic drugs.
Industry: This compound is used in the cosmetic industry for its antioxidant properties and in the food industry as a natural preservative
Mechanism of Action
The mechanism of action of malabaricone-D involves its interaction with cellular redox systems. It can modulate the levels of reactive oxygen species (ROS) within cells, leading to oxidative stress and subsequent cellular responses. This modulation affects various molecular targets and pathways, including the activation of antioxidant enzymes and inhibition of pro-inflammatory mediators .
Comparison with Similar Compounds
Malabaricone-D is often compared with other malabaricones (A, B, and C) due to their structural similarities and biological activities. this compound is unique in its specific interactions with cellular redox systems and its potent antimicrobial properties. Similar compounds include:
Malabaricone-A: Known for its pro-oxidant activity and cytotoxic effects on cancer cells.
Malabaricone-B: Exhibits strong antibacterial activity, particularly against multidrug-resistant strains.
Malabaricone-C: Noted for its anti-inflammatory and antioxidant properties
Properties
CAS No. |
921757-30-4 |
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Molecular Formula |
C21H28O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one;hydrate |
InChI |
InChI=1S/C21H26O5.H2O/c22-16-13-12-15(14-20(16)26)8-5-3-1-2-4-6-9-17(23)21-18(24)10-7-11-19(21)25;/h7,10-14,22,24-26H,1-6,8-9H2;1H2 |
InChI Key |
XBZVLYDIAVIEPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2)O)O)O.O |
Origin of Product |
United States |
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